![molecular formula C15H12F2O3 B2518459 2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde CAS No. 2288708-86-9](/img/structure/B2518459.png)
2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde
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Description
Synthesis Analysis
The synthesis of fluorinated benzaldehyde derivatives is of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde is achieved through iodination at low temperature of a lithio derivative of a dioxolane-substituted fluorinated phenyl compound . This method could potentially be adapted for the synthesis of 2,6-difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde by modifying the substitution pattern and functional groups on the benzaldehyde core.
Molecular Structure Analysis
The molecular structure of fluorinated benzaldehydes is characterized by the presence of fluorine atoms on the aromatic ring, which can significantly influence the physical and chemical properties of the molecule. For example, the crystal structure of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde consists of linear polymeric chains directed by non-covalent O…I bonding . Such structural features are important as they can affect the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Fluorinated benzaldehydes are versatile intermediates in organic synthesis. The paper on tetrafluoro-iodo-benzaldehyde demonstrates its application in the synthesis of a porphyrin derivative . This suggests that this compound could also be used in similar condensation reactions to form complex organic structures, potentially serving as a precursor for supramolecular assemblies or as a building block for pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzaldehydes are influenced by the electron-withdrawing nature of the fluorine atoms and the substituents attached to the aromatic ring. For example, the presence of methoxy groups can impact the solubility and reactivity of the compound. The spectroscopic studies of related compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, provide valuable information on the characterization of such compounds using various techniques like MS, IR, NMR, and UV-visible spectroscopy . These techniques could be applied to analyze the physical and chemical properties of this compound.
Scientific Research Applications
Site Selective Functionalization
- 2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde has been used in the site-selective functionalization of benzene derivatives, showcasing its utility in regioselective metalation and subsequent transformation into various functional groups. This process has led to the creation of diverse benzaldehydes and other derivatives, demonstrating the compound's versatility in chemical synthesis (Dmowski & Piasecka-Maciejewska, 1998).
Linkers for Solid Phase Organic Synthesis
- The electron-rich nature of this benzaldehyde derivative has been explored for its potential as linkers in solid phase organic synthesis. Its ability to undergo reductive amination and subsequent conversion to various functional groups highlights its potential as a versatile building block in complex organic syntheses (Swayze, 1997).
Oxidation and Mechanistic Studies
- Studies on the oxidation of methoxy benzaldehydes, including compounds similar to this compound, provide insights into their chemical behavior and the mechanisms underlying their reactions. Understanding these mechanisms is crucial for optimizing synthetic pathways and predicting the behavior of these compounds under different conditions (Malik et al., 2016).
Fluorinated Compounds Synthesis
- The synthesis of fluorinated benzaldehydes and their application in creating fluoro-substituted stilbenes, such as those derived from this compound, have been explored. These compounds are significant due to their potential anticancer properties, showcasing the compound's role in the development of medically relevant substances (Lawrence et al., 2003).
Polymer Synthesis and Characterization
- The compound's derivatives have been used in the synthesis of novel polymers and copolymers, which are then characterized by various techniques to understand their properties. This application signifies the importance of the compound in material science and engineering (Neilson et al., 2008).
properties
IUPAC Name |
2,6-difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-11-4-2-10(3-5-11)9-20-12-6-14(16)13(8-18)15(17)7-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFGTXMDUYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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